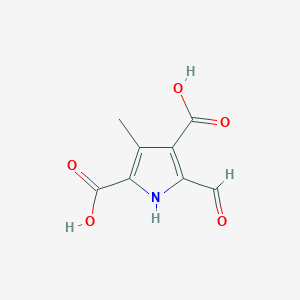

5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid

Vue d'ensemble

Description

5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid typically involves the condensation of appropriate precursors followed by cyclization. One common method includes the reaction of a substituted amine with a carboxylic acid derivative under acidic conditions to form the pyrrole ring. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and selectivity. These methods aim to optimize the production process, reduce costs, and minimize environmental impact.

Analyse Des Réactions Chimiques

Condensation Reactions

The aldehyde group undergoes nucleophilic addition and condensation reactions. A notable example involves:

-

Formation of Schiff bases with primary amines under mild conditions (room temperature, aprotic solvents)

-

Cyclocondensation reactions to form fused heterocycles like pyrrolo[3,4-b]pyrroles

Example Procedure ( ):

A mixture of 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid (1 mmol), ammonium sulfate (0.67 mmol), and hexamethyldisilazane (HMDS, 20 mL) was refluxed for 5 hours. After quenching with water, trimethylsilyl triflate (TMSOTf) was added to yield a fused pyrrolone derivative (97% yield, 82.1% purity).

| Reaction Type | Reagents/Conditions | Product Class | Yield |

|---|---|---|---|

| Aldehyde Cyclization | HMDS, TMSOTf, reflux | Pyrrolo[3,4-b]pyrrole | 97% |

Ester Hydrolysis

The diethyl ester derivative (precursor to the acid) undergoes hydrolysis under acidic or basic conditions:

-

Saponification : NaOH/EtOH reflux to yield the dicarboxylic acid

-

Acid-Catalyzed Hydrolysis : HCl/H₂O at elevated temperatures

| Compound | Functional Groups | Key Reactivity |

|---|---|---|

| Diethyl 5-formyl-3-methylpyrrole-2,4-dicarboxylate | Aldehyde, esters | Hydrolysis, nucleophilic substitution |

| This compound | Aldehyde, carboxylic acids | Condensation, metal chelation |

Amide Bond Formation

The carboxylic acid groups participate in coupling reactions using standard peptide synthesis reagents:

-

Activation with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF at 0–4°C.

-

Reaction with amines (e.g., N,N-dimethylethylenediamine) at room temperature for 12 hours.

-

Isolation via pH adjustment (saturated Na₂CO₃) and extraction (CH₂Cl₂/10% MeOH).

Key Data :

-

Typical yields: 59–82%

-

Applications: Synthesis of fluorescent probes and bioactive amides

Reaction Mechanism Insights

-

Aldehyde Reactivity : The electron-deficient pyrrole ring enhances electrophilicity of the formyl group, facilitating nucleophilic attacks.

-

Carboxylic Acid Coordination : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic applications.

Comparative Reactivity

The compound’s reactivity differs from structurally similar derivatives:

| Derivative | Key Structural Difference | Reactivity Profile |

|---|---|---|

| 5-Acetyl-3-methylpyrrole-2,4-dicarboxylic acid | Acetyl instead of formyl | Reduced electrophilicity |

| Ethyl 3-methylpyrrole-2-carboxylate | Single ester group | Limited cross-coupling potential |

Applications De Recherche Scientifique

Organic Synthesis

5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive formyl and carboxylic acid groups enable the formation of various derivatives that are valuable in organic chemistry.

Research has indicated that this compound possesses notable biological activities:

- Antimicrobial Properties: Studies have shown that it exhibits significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, it demonstrated an MIC of 8 ng/mL against MRSA, indicating potential as a lead compound for new antibacterial agents .

- Anticancer Potential: Preliminary investigations suggest that derivatives of this compound may have anticancer properties. Further research is needed to elucidate its mechanism of action against cancer cells .

Medicinal Chemistry

This compound is explored as a building block for developing new drugs targeting various diseases. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Mécanisme D'action

The mechanism of action of 5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with different substitution patterns.

5-Formyl-1H-pyrrole-2-carboxylic acid: Lacks the additional methyl and carboxylic acid groups.

Uniqueness

The presence of both formyl and carboxylic acid groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .

Activité Biologique

5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid (FM-PDA) is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of FM-PDA, synthesizing findings from various studies to provide a comprehensive overview.

FM-PDA has a molecular formula of C₇H₆N₂O₄ and a molar mass of 166.13 g/mol. Its structure includes two carboxylic acid groups and a formyl group, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of FM-PDA and its derivatives. Research indicates that pyrrole derivatives exhibit significant antibacterial and antifungal activities. For instance, derivatives synthesized from FM-PDA demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| FM-PDA | 15 (E. coli) | 18 (C. albicans) |

| Derivative A | 20 (S. aureus) | 22 (A. niger) |

| Derivative B | 18 (P. aeruginosa) | 20 (Fusarium spp.) |

The presence of the heterocyclic ring in these compounds is believed to enhance their interaction with microbial cell membranes, leading to increased permeability and ultimately cell death .

Anticancer Activity

FM-PDA has also been studied for its anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For example, one study reported that FM-PDA exhibited an IC₅₀ value of approximately 25 µM against HCT116 colon cancer cells, indicating moderate potency compared to standard chemotherapeutics like sunitinib .

Case Study: Cytotoxicity Assay

A cytotoxicity assay was performed using the WST-8 method on different cancer cell lines, including HCT116 and NCI-H460. The results indicated that FM-PDA had a dose-dependent inhibitory effect on cell viability:

- HCT116 : IC₅₀ = 25 µM

- NCI-H460 : IC₅₀ = 30 µM

These findings suggest that FM-PDA could serve as a lead compound for developing new anticancer agents .

The mechanism by which FM-PDA exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with key cellular targets involved in cell signaling pathways related to proliferation and apoptosis. The formyl group may facilitate binding to specific receptors or enzymes, enhancing its biological activity .

Safety and Toxicity

While FM-PDA shows promising biological activities, it is essential to evaluate its safety profile. Toxicity studies indicate that at lower concentrations, FM-PDA exhibits minimal cytotoxicity towards normal human cells, making it a potential candidate for therapeutic applications .

Propriétés

IUPAC Name |

5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-3-5(7(11)12)4(2-10)9-6(3)8(13)14/h2,9H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNXNXMHDXRXPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)O)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646425 | |

| Record name | 5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79754-38-4 | |

| Record name | 5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.